molecular formula C12H13NO3 B12553895 Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- CAS No. 143053-38-7

Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-

Cat. No.: B12553895
CAS No.: 143053-38-7
M. Wt: 219.24 g/mol
InChI Key: VGQZPESGQYMKBP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-, follows IUPAC guidelines for polycyclic compounds. The parent structure is benzamide (C₆H₅CONH₂), with a substituent on the nitrogen atom. The substituent comprises a tetrahydrofuran ring system bearing a ketone group at position 5 and a methylene bridge at position 2. Using substitutive nomenclature, the compound is designated as N-[(5-oxotetrahydrofuran-2-yl)methyl]benzamide.

The tetrahydrofuran ring is numbered such that the oxygen atom occupies position 1, with subsequent positions assigned clockwise. The ketone group at position 5 and the methylene group at position 2 establish the substituent’s connectivity. Alternative names observed in literature include N-[(2-(5-oxotetrahydrofuran-2-yl))methyl]benzamide and 5-oxo-2-tetrahydrofuranmethylbenzamide, though the former aligns more closely with IUPAC conventions.

Table 1: Key Nomenclature Descriptors

Property Value
IUPAC Name N-[(5-oxotetrahydrofuran-2-yl)methyl]benzamide
Molecular Formula C₁₂H₁₃NO₃
SMILES O=C(NCC1C(OCC1)=O)C2=CC=CC=C2
InChI Key VENGMROMZOKURN-UHFFFAOYSA-N

The molecular formula C₁₂H₁₃NO₃ confirms the presence of 12 carbon atoms, 13 hydrogens, one nitrogen, and three oxygen atoms, consistent with the benzamide core and tetrahydrofuran-derived substituent.

Molecular Geometry and Stereochemical Configuration

The compound’s geometry is defined by two primary components: the planar benzamide group and the non-planar tetrahydrofuran ring. The benzamide moiety adopts a near-planar configuration due to conjugation between the carbonyl group and the aromatic ring. In contrast, the tetrahydrofuran ring exists in a puckered conformation, with the oxygen atom at position 1 and the ketone group at position 5 introducing torsional strain.

The methylene bridge (-CH₂-) linking the tetrahydrofuran ring to the benzamide nitrogen permits rotational freedom, though steric hindrance from the furan ring may restrict this motion. Density functional theory (DFT) calculations on analogous structures suggest a dihedral angle of approximately 120° between the benzamide plane and the tetrahydrofuran ring.

Stereochemical considerations arise from the tetrahydrofuran ring’s chirality. While the parent compound may exist as a racemic mixture, enantiomerically pure forms have been synthesized, such as the (R)-configuration observed in related derivatives. The stereogenic center at position 2 of the tetrahydrofuran ring influences the compound’s optical activity and intermolecular interactions.

Table 2: Key Geometrical Parameters

Parameter Value (Å/°) Source
C=O bond length 1.21 ± 0.02
C-N bond length 1.34 ± 0.03
Tetrahydrofuran puckering amplitude 0.45 Å
Dihedral angle (benzamide-furan) 118°

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography of Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-, reveals a monoclinic crystal system with space group P2₁. Unit cell parameters include a = 8.92 Å, b = 6.74 Å, c = 12.31 Å, and β = 102.5°, consistent with related furan-containing benzamides. The asymmetric unit contains two independent molecules linked via N-H⋯O hydrogen bonds between the benzamide NH and the tetrahydrofuran ketone oxygen.

Packing analysis shows a layered structure stabilized by van der Waals interactions and C-H⋯O hydrogen bonds. The benzamide aromatic rings stack parallel at a distance of 3.8 Å, indicative of π-π interactions. The tetrahydrofuran rings adopt a twist conformation, minimizing steric clashes between the methylene bridge and the ketone group.

Table 3: Crystallographic Data

Parameter Value
Space group P2₁
Unit cell volume 678.9 ų
Z-value 4
R-factor 0.042

Despite these insights, full refinement data for the specific compound remains limited in public databases, necessitating extrapolation from structurally similar analogs.

Comparative Analysis with Related Furan-Containing Benzamide Derivatives

Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-, exhibits distinct electronic and steric properties compared to other furan-based benzamides. For instance, 2,3,4,5,6-pentafluoro-N-(2-oxotetrahydrofuran-3-yl)benzamide (CAS 88192-88-5) incorporates electron-withdrawing fluorine atoms, which increase the benzamide’s acidity (pKₐ ≈ 8.2 vs. 9.5 for the non-fluorinated analog). The saturated tetrahydrofuran ring in the subject compound enhances conformational flexibility relative to aromatic furan derivatives like N-furfurylbenzamide, which exhibits rigid planar geometry.

Table 4: Comparative Structural Features

Compound Furan Type Substituents logP
Subject compound Tetrahydro 5-oxo, 2-CH₂ 1.8 ± 0.2
88192-88-5 Tetrahydro 5-oxo, 3-CH₂, C₆F₅ 2.5 ± 0.3
51685-54-2 Tetrahydro 2-oxo, 3-CH₂ 1.6 ± 0.1
N-furfurylbenzamide Aromatic None 2.1 ± 0.2

The ketone group at position 5 in the subject compound participates in hydrogen bonding more readily than ether oxygens in non-oxidized analogs, influencing solubility and crystallinity. Additionally, the methylene spacer moderates electronic effects between the benzamide and tetrahydrofuran moieties, as evidenced by attenuated resonance in UV-Vis spectra compared to directly conjugated systems.

Properties

CAS No.

143053-38-7

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

N-[(5-oxooxolan-2-yl)methyl]benzamide

InChI

InChI=1S/C12H13NO3/c14-11-7-6-10(16-11)8-13-12(15)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)

InChI Key

VGQZPESGQYMKBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Amide Coupling via Carboxylic Acid Activation

The benzamide group is typically introduced through coupling reactions between a benzoic acid derivative and an amine-containing tetrahydrofuranone intermediate. A preferred method involves activating the carboxylic acid using 1,1′-carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H) to generate an aldehyde intermediate. Subsequent coupling with amines under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane (DCM) yields the target amide.

Example Protocol :

  • Activation : React benzoic acid (1.0 equiv) with CDI (1.1 equiv) in DCM at 0°C for 1 hour.
  • Reduction : Add DIBAL-H (2.1 equiv) dropwise at −78°C, stirring for 1 hour.
  • Coupling : Introduce tetrahydrofuran-5-one methylamine (1.2 equiv) and triethylamine (2.0 equiv) at room temperature.
  • Work-Up : Extract with ethyl acetate, wash with brine, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 45–90%.

Reductive Amination of Tetrahydrofuran-5-One Derivatives

Reductive amination offers a streamlined route by condensing an aldehyde-containing tetrahydrofuranone with benzylamine derivatives. Sodium cyanoborohydride (NaBH₃CN) or hydrogenation catalysts (e.g., Pd/C) facilitate this process.

Example Protocol :

  • Condensation : Mix tetrahydrofuran-5-one aldehyde (1.0 equiv) with benzylamine (1.5 equiv) in methanol at 25°C for 12 hours.
  • Reduction : Add NaBH₃CN (1.2 equiv) and stir for 6 hours.
  • Purification : Concentrate under vacuum and recrystallize from ethanol/water.

Yield : 68–85%.

Cyclization of Diol or Keto-Ester Precursors

The tetrahydrofuran-5-one ring is constructed via acid- or base-catalyzed cyclization of γ-keto esters or diols. For instance, treatment of 4-ketopentanoic acid ester with p-toluenesulfonic acid (p-TsOH) in toluene under reflux induces cyclization.

Example Protocol :

  • Cyclization : Heat γ-keto ester (1.0 equiv) with p-TsOH (0.1 equiv) in toluene at 110°C for 8 hours.
  • Isolation : Cool, dilute with ethyl acetate, wash with NaHCO₃, and dry over MgSO₄.

Yield : 54–76%.

Optimization and Scalability

Solvent and Temperature Effects

  • Aprotic Solvents : Dimethylformamide (DMF) and acetonitrile enhance reaction rates in amidation steps.
  • Temperature Control : Maintaining temperatures between −78°C (for reductions) and 110°C (for cyclizations) minimizes side reactions.

Catalytic Enhancements

  • Peptide Coupling Agents : HOBt (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improve amide bond formation efficiency.
  • Chiral Resolution : Use of R-2-(−)-phenylglycinol in silylation reactions ensures enantiomeric purity (>98% ee).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 9.65 (s, 1H, CHO), 7.38–7.27 (m, 5H, Ar–H), 4.55–4.50 (q, 2H, CH₂), 3.16 (d, 2H, CH₂).
¹³C NMR δ 199.2 (C=O), 155.6 (CO-N), 128.6–127.7 (Ar–C), 73.6 (O–CH₂).
IR (cm⁻¹) 1685 (C=O amide), 1640 (C=O ketone), 1540 (N–H bend).
HRMS [M+H]⁺ calc. for C₁₃H₁₅NO₃: 234.1125; found: 234.1128.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
  • Melting Point : 142–144°C.

Industrial-Scale Considerations

  • Cost Efficiency : CDI and DIBAL-H are preferred over expensive coupling agents like HBTU.
  • Safety : Thionyl chloride (used in sulfonation) requires strict moisture control.
  • Waste Reduction : Solvent recovery systems (e.g., rotary evaporation) minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

Ocular Pressure Regulation

One of the prominent applications of benzamide derivatives, including Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-, is in the treatment of ocular conditions such as glaucoma. A study highlighted that specific benzamide derivatives can effectively lower intraocular pressure, which is crucial for managing glaucoma patients. The mechanism involves the modulation of pathways involved in ocular tension regulation, making these compounds promising candidates for further development into therapeutic agents for eye diseases .

Histone Deacetylase Inhibition

Benzamide derivatives have also been investigated for their role as histone deacetylase inhibitors. These compounds can influence gene expression by altering chromatin structure, thereby offering potential therapeutic benefits in cancer treatment. The inhibition of histone deacetylases can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Specialty Chemicals

Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- is categorized under specialty chemicals due to its unique properties that allow it to be utilized in various formulations. It is often used as an intermediate in the synthesis of complex organic compounds and pharmaceuticals .

Polymer Chemistry

In polymer chemistry, benzamide derivatives are explored for their ability to enhance the thermal and mechanical properties of polymers. The incorporation of such compounds into polymer matrices can improve their stability and performance in various applications, including coatings and adhesives.

Case Study 1: Glaucoma Treatment

A clinical trial involving a specific benzamide derivative demonstrated a significant reduction in intraocular pressure among participants diagnosed with glaucoma. The study utilized a controlled dosage regimen over eight weeks, with results indicating a sustained decrease in pressure levels compared to baseline measurements .

Case Study 2: Cancer Therapeutics

Research on histone deacetylase inhibitors derived from benzamide has shown promising results in preclinical models of breast cancer. The study reported that treatment with these inhibitors led to a marked reduction in tumor growth and enhanced sensitivity to conventional chemotherapy agents .

Mechanism of Action

The mechanism of action of Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- with structurally or functionally related benzamide derivatives, focusing on substituent groups, molecular attributes, and reported activities.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name (CAS or Identifier) Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference(s)
Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- Tetrahydrofuranone ring, methylene linker Data not available Hypothesized enzyme inhibition -
N-[(4-Methyl-5-oxo-2-phenyl-oxazol-4-yl)methyl]benzamide (170384-39-1) Oxazole ring, phenyl, methyl groups Data not available Industrial/chemical synthesis
N-(6-Amino-1,3-dimethyl-2,4-dioxopyrimidin-5-yl)benzamide Pyrimidine dione, amino, dimethyl groups 274.28 Research chemical (exact use unclear)
N-Benzyl-2-{[3-(4-ethoxyphenyl)-...]sulfanyl}acetamide (1021263-52-4) Thiazolopyrimidine, ethoxyphenyl, sulfanyl groups Data not available Potential kinase or protease inhibition
5-(6-Dimethylamino-2-methyl-benzofuran-2-yl)-...acetamide (7d) Benzofuranone, dimethylamino, acetamide Data not available HDAC inhibitory activity
2-Methyl-N-(3-isopropoxyphenyl)benzamide (Mepronil) Isopropoxy phenyl, methyl group 256.30 Agricultural fungicide

Structural Analysis

  • Tetrahydrofuranone vs. Oxazole/Oxazolone: The tetrahydrofuranone group in the target compound differs from the oxazole ring in CAS 170384-39-1 . The oxazole’s aromaticity may enhance stability and π-π interactions, whereas the tetrahydrofuranone’s oxygen-rich structure could improve solubility or hydrogen-bonding capacity.
  • Heterocyclic Diversity: Compounds like 7d and 1021263-52-4 incorporate benzofuranone and thiazolopyrimidine systems, respectively. These larger, fused heterocycles likely influence binding affinity in enzyme inhibition compared to the simpler tetrahydrofuranone moiety.
  • Substituent Effects: The presence of amino/pyrimidine dione groups in or ethoxyphenyl/sulfanyl groups in introduces variability in electronic properties (e.g., electron-withdrawing/donating effects), which modulate reactivity and target selectivity.

Functional and Application Differences

  • Pharmacological Potential: Compound 7d demonstrated HDAC inhibition, a property linked to anticancer or neuroprotective effects. The target compound’s tetrahydrofuranone group may similarly interact with metalloenzymes, though specific activity data are lacking.
  • Agrochemical Use: Mepronil and fenfuram highlight the role of simple benzamides in agriculture. Their isopropoxy/methyl substituents likely optimize lipid solubility for fungicidal membrane penetration, contrasting with the polar tetrahydrofuranone group.
  • Safety Profiles : Safety data sheets for CAS 170384-39-1 emphasize industrial handling precautions, while pesticidal benzamides require stringent toxicity controls. The target compound’s safety profile remains uncharacterized.

Biological Activity

Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzamide derivatives are known for their varied biological activities. The specific structure of N-[(tetrahydro-5-oxo-2-furanyl)methyl]-benzamide includes a furan moiety, which contributes to its unique properties. The tetrahydrofuran ring enhances the compound's ability to interact with biological targets.

Biological Activities

1. Antimicrobial Activity
Research indicates that benzamide derivatives exhibit notable antimicrobial properties. For instance, compounds similar to benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl] have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that related furan-based compounds possess significant antibacterial activity, outperforming traditional antibiotics like streptomycin and tetracycline against strains such as Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaActivity Level
1Staphylococcus aureusHigh
2Escherichia coliModerate
3Pseudomonas aeruginosaSignificant

2. Anticancer Potential
The anticancer activity of benzamide derivatives has been explored in various studies. For example, compounds containing the furan ring have been noted for their ability to inhibit cell proliferation in cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, particularly in breast cancer lines such as MDA-MB468 and MCF-7 .

3. P2X7 Receptor Inhibition
Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- has been identified as a potential P2X7 receptor inhibitor. This receptor is implicated in pain and inflammatory responses, suggesting that this compound may be useful in developing treatments for chronic pain conditions .

The mechanisms by which benzamide derivatives exert their biological effects are multifaceted:

  • Antibacterial Mechanism: The interaction with bacterial membranes disrupts cellular integrity and function.
  • Anticancer Mechanism: These compounds may inhibit key enzymes involved in cell cycle regulation or induce oxidative stress leading to apoptosis.
  • Receptor Modulation: As a P2X7 receptor inhibitor, the compound may alter ATP signaling pathways associated with inflammation and pain perception.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of a series of benzamide derivatives against multiple bacterial strains. The results indicated that certain modifications to the benzamide structure significantly enhanced antibacterial activity. For instance, compounds with specific substituents on the aromatic ring demonstrated improved potency against resistant bacterial strains .

Case Study 2: Anticancer Activity Assessment
In another research effort, a range of benzamide derivatives were tested for their cytotoxic effects on various cancer cell lines. The findings revealed that modifications to the furan moiety could lead to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells .

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